

Monazomycin: A Technical Guide to its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Monazomycin is a macrocyclic polyol lactone antibiotic first isolated from Streptoverticillium species in 1963.[1][2] It exhibits activity primarily against Gram-positive bacteria, with weaker effects on Gram-negative bacteria.[1][2] Structurally, it is a large, complex molecule that has garnered significant interest as a bioprobe for investigating the properties of ion channels in biological membranes.[1][3] In solution, **Monazomycin** can form hydrophilic clusters that, upon interaction with a lipid bilayer, can self-assemble to create voltage-dependent ion channels.[1] [3][4] This unique mechanism of action makes it a valuable tool for studying membrane biophysics and ion transport.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of **Monazomycin** are summarized in the table below. These data are essential for its handling, formulation, and application in experimental settings.



Property	Value	Source(s)
Molecular Formula	C72H133NO22	[1][2][4][5][6]
Molecular Weight	1364.8 g/mol	[1][2][4][5][6]
CAS Number	11006-31-8	[2][4][5][6]
Appearance	Solid	[4][7]
Melting Point	127°C	[7]
Boiling Point	866.56°C (estimate)	[7]
Density	0.9708 (rough estimate)	[7]
Refractive Index	1.5280 (estimate)	[7]
Purity	>95% by HPLC	[1][4]
Solubility	Soluble in DMF, DMSO, ethanol, and methanol.[1][2][4] Limited water solubility.[1]	[1][2][4]
Storage	-20°C	[1][2][4]
Stability	≥ 4 years at -20°C	[4]
Synonyms	Takacidin, U-0142	[2][4][5][6]

Experimental Protocols Isolation and Purification of Monazomycin

Monazomycin is a natural product isolated from the fermentation broth of various Streptoverticillium species.[1][2][6] The general workflow for its isolation and purification involves solvent extraction and chromatographic separation.

Methodology:

• Fermentation: Cultivate a **Monazomycin**-producing strain of Streptoverticillium in a suitable liquid medium under optimal growth conditions.

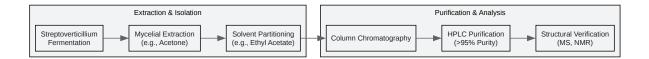
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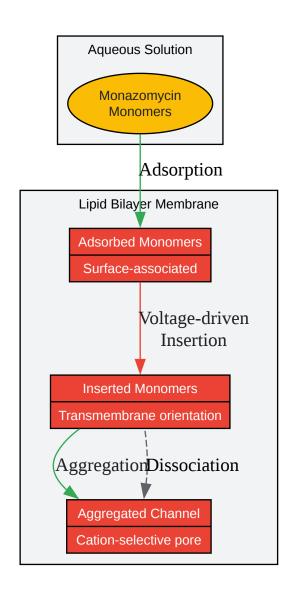




- Mycelial Extraction: After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. Extract the mycelia with an organic solvent such as acetone.[8]
- Solvent Partitioning: Remove the initial extraction solvent (e.g., acetone) in vacuo. Transfer the active compound into a water-immiscible solvent like ethyl acetate.[8]
- Chromatography: Concentrate the organic extract and subject it to column chromatography for separation. Alumina column chromatography has been used for similar natural products. [8]
- Purification: Further purify the Monazomycin-containing fractions using high-performance liquid chromatography (HPLC) to achieve a purity of >95%.[1][4]
- Verification: Confirm the identity and purity of the isolated Monazomycin using analytical techniques such as mass spectrometry and NMR spectroscopy.







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- To cite this document: BenchChem. [Monazomycin: A Technical Guide to its Physical and Chemical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676709#physical-and-chemical-characteristics-of-monazomycin]

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